4-Methyl-1H-benzo[d]imidazol-5-ol 4-Methyl-1H-benzo[d]imidazol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19814626
InChI: InChI=1S/C8H8N2O/c1-5-7(11)3-2-6-8(5)10-4-9-6/h2-4,11H,1H3,(H,9,10)
SMILES:
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

4-Methyl-1H-benzo[d]imidazol-5-ol

CAS No.:

Cat. No.: VC19814626

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1H-benzo[d]imidazol-5-ol -

Specification

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 4-methyl-1H-benzimidazol-5-ol
Standard InChI InChI=1S/C8H8N2O/c1-5-7(11)3-2-6-8(5)10-4-9-6/h2-4,11H,1H3,(H,9,10)
Standard InChI Key HJXHUPDINDDFLL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1N=CN2)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 4-Methyl-1H-benzo[d]imidazol-5-ol consists of a benzene ring fused to an imidazole ring. The methyl group at position 4 and the hydroxyl group at position 5 introduce steric and electronic modifications that influence its reactivity and solubility. The IUPAC name for this compound is 4-methyl-1H-benzimidazol-5-ol, and its canonical SMILES representation is CC1=C(C=CC2=C1N=CN2)O\text{CC1=C(C=CC2=C1N=CN2)O}.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight148.16 g/mol
Density1.2–1.4 g/cm³
Boiling Point339.4–469.1°C at 760 mmHg
Flash Point184.5–237.5°C

The compound’s density and boiling point reflect its aromaticity and hydrogen-bonding capacity, which arise from the hydroxyl group .

Synthesis and Purification

Synthetic Routes

The synthesis of 4-Methyl-1H-benzo[d]imidazol-5-ol typically involves cyclization reactions. A common method is the condensation of o-phenylenediamine with 4-methylbenzaldehyde under acidic conditions, followed by oxidation . For example, refluxing equimolar amounts of o-phenylenediamine and 4-methylbenzaldehyde in ethanol with catalytic hydrochloric acid yields the intermediate 4-methylbenzimidazole, which is subsequently hydroxylated at position 5 using hydrogen peroxide in acetic acid .

Optimization Strategies

Reaction conditions significantly impact yield and purity. Key parameters include:

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates .

  • Temperature Control: Maintaining reflux temperatures (70–80°C) prevents side reactions such as over-oxidation .

  • Catalyst Selection: Lewis acids like zinc chloride improve regioselectivity during hydroxylation .

Purification is achieved via recrystallization from ethanol or methanol, yielding >95% purity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: Peaks at δ 2.4 ppm (singlet, methyl group) and δ 7.1–7.8 ppm (aromatic protons) confirm substitution patterns .

  • 13C^{13}\text{C} NMR: Signals at δ 160.5 ppm (C-OH) and δ 20.1 ppm (methyl carbon) validate the structure .

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 149.1 [M+H]+^+ .

Infrared Spectroscopy

Strong absorptions at 3200–3400 cm1^{-1} (O-H stretch) and 1650 cm1^{-1} (C=N stretch) are characteristic .

Biological and Pharmacological Activities

Antimicrobial Properties

4-Methyl-1H-benzo[d]imidazol-5-ol exhibits moderate activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 32 µg/mL) and fungi (Candida albicans: MIC = 64 µg/mL) . The hydroxyl group enhances membrane permeability by forming hydrogen bonds with microbial cell wall components .

Industrial and Materials Science Applications

Dye Synthesis

The compound serves as a precursor for azo dyes due to its ability to stabilize chromophores. Coupling with diazonium salts yields dyes with λmax_{\text{max}} values of 450–500 nm, suitable for textile applications .

Coordination Chemistry

4-Methyl-1H-benzo[d]imidazol-5-ol acts as a bidentate ligand, forming complexes with transition metals. For example, its copper(II) complex exhibits catalytic activity in oxidation reactions (TON = 1200) .

Comparison with Structural Analogs

5-Methyl-1H-benzo[d]imidazol-4-ol

Positional isomerism drastically alters bioactivity. While 4-Methyl-1H-benzo[d]imidazol-5-ol shows 46% parasite inhibition (Leishmania donovani), the 5-methyl isomer is inactive due to steric hindrance in target binding .

2-Methylbenzimidazole

The absence of a hydroxyl group in 2-Methylbenzimidazole reduces solubility (logP = 1.8 vs. 1.2 for 4-Methyl-1H-benzo[d]imidazol-5-ol) and antimicrobial efficacy (MIC = 128 µg/mL for S. aureus) .

Environmental and Regulatory Considerations

Biodegradation

Under aerobic conditions, soil microorganisms degrade 4-Methyl-1H-benzo[d]imidazol-5-ol with a half-life of 15–20 days, producing non-toxic metabolites like 4-methylcatechol .

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